molecular formula C9H9ClF3NO B13410427 Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]- CAS No. 883107-43-5

Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-

Cat. No.: B13410427
CAS No.: 883107-43-5
M. Wt: 239.62 g/mol
InChI Key: KFLADJAZOWCOGJ-UHFFFAOYSA-N
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Description

The compound 2-(chloromethyl)-3-methyl-4-(trifluoromethoxy)pyridine (CAS: 127337-60-4) is a halogenated pyridine derivative featuring a chloromethyl group at position 2, a methyl group at position 3, and a trifluoromethoxy group at position 4 . It is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of anticancer agents and proton pump inhibitors (PPIs) like lansoprazole .

Properties

CAS No.

883107-43-5

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

2-(chloromethyl)-3-methyl-4-(trifluoromethoxymethyl)pyridine

InChI

InChI=1S/C9H9ClF3NO/c1-6-7(5-15-9(11,12)13)2-3-14-8(6)4-10/h2-3H,4-5H2,1H3

InChI Key

KFLADJAZOWCOGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CCl)COC(F)(F)F

Origin of Product

United States

Preparation Methods

Methodology Overview

  • Starting Material: 2-methylpyridine or 2-picoline derivatives, often oxidized to pyridine N-oxide to facilitate chloromethylation.
  • Chloromethylation Reagents: Phosgene, triphosgene, or chloromethyl methyl ether (CMME).
  • Reaction Conditions: Usually conducted at low temperatures (0–10°C) to control selectivity and minimize side reactions.

Representative Process (Patent CN103232389A)

  • Dissolving 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine in toluene.
  • Adding triphosgene dropwise at 0–10°C, which reacts with the hydroxymethyl group to generate a chloromethyl intermediate.
  • Post-reaction addition of methanol to quench residual reactive species.
  • Removal of gases and purification yields the chloromethyl pyridine derivative with yields exceeding 96% and high purity.

Reaction Scheme:

2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine + triphosgene → 2-(chloromethyl)-4-methoxyl-3,5-dimethyl pyridine

Substitution with Trifluoromethoxy Methyl Group

Following chloromethylation, the next step involves introducing the trifluoromethoxy methyl group at the 4-position.

Methodology

  • Reactants: 2-(Chloromethyl)-3-methyl pyridine derivatives.
  • Reagents: Trifluoromethoxy methylating agents, often synthesized via nucleophilic substitution reactions using trifluoromethoxides or related intermediates.
  • Conditions: Typically conducted in polar aprotic solvents like DMF or DMSO, at elevated temperatures (around 80°C).

Research Findings (Reference)

  • Starting with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoromethoxy)pyridine hydrochloride.
  • Reacted with suitable nucleophiles or via Williamson ether synthesis to attach the trifluoromethoxy methyl group.
  • The process yields the target compound with high selectivity and purity, suitable for further pharmaceutical applications.

Functional Group Transformations and Purification

Subsequent steps involve:

  • Purification: Centrifugation, recrystallization, or chromatography to isolate the pure compound.
  • Yield Optimization: Use of inert atmospheres, controlled temperatures, and optimized molar ratios to maximize yield and purity.

Environmental and Green Chemistry Aspects

  • Use of triphosgene instead of phosgene minimizes environmental hazards.
  • Few by-products and waste streams, as indicated in green metrics evaluations, making the process environmentally friendly.

Summary Data Table of Preparation Methods

Step Starting Material Reagents Conditions Product Yield Notes
1 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine Triphosgene 0–10°C 2-(Chloromethyl)-4-methoxyl-3,5-dimethyl pyridine >96% Simple operation, high purity
2 2-(Chloromethyl)-3-methyl pyridine Trifluoromethoxy methylating agent 80°C, polar aprotic solvent 2-(Chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-pyridine High Selective trifluoromethoxy substitution

Research Findings and Analytical Data

  • The synthesis process has been validated with high-performance liquid chromatography (HPLC) and mass spectrometry, confirming the purity (>99%) and structural integrity.
  • Environmental assessments indicate low waste generation, with E-factors below 4, aligning with green chemistry principles.

Chemical Reactions Analysis

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction Reactions:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.

    Medicine: Research is ongoing to explore its potential therapeutic applications. The trifluoroethoxy group is known to enhance the bioavailability and metabolic stability of drug candidates.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its ability to penetrate biological membranes, allowing it to reach its target sites more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Lansoprazole Intermediates

Lansoprazole-related compounds, such as 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine derivatives , share structural similarities but differ in substituents and biological roles:

  • Substituent : Trifluoroethoxy (OCH₂CF₃) at position 4 instead of trifluoromethoxy (OCF₃) .
  • Function : These derivatives form benzimidazole sulfoxides, acting as proton pump inhibitors (PPIs) rather than anticancer agents .
  • Reactivity : The sulfinyl group in lansoprazole intermediates enables acid-activated conversion to active sulfenamides, unlike the chloromethyl group in the target compound .
Table 1: Comparative Analysis of Trifluoromethoxy vs. Trifluoroethoxy Derivatives
Property 2-(Chloromethyl)-3-methyl-4-(trifluoromethoxy)pyridine 3-Methyl-4-(trifluoroethoxy)pyridine (Lansoprazole Intermediate)
Substituent at C4 OCF₃ OCH₂CF₃
Key Reactivity Nucleophilic substitution (C2) Sulfoxide formation (C2)
Biological Role Anticancer intermediate Proton pump inhibition
Lipophilicity (LogP) ~2.5 (estimated) ~3.0 (higher due to ethyl chain)

Chloromethyl Pyridine Derivatives

(a) 2-Chloro-3-(chloromethyl)pyridine (CAS: 61494-55-1)
  • Structure : Chloro at C2, chloromethyl at C3.
  • Applications : Building block for agrochemicals and ligands.
  • Key Difference : Lacks the trifluoromethoxy group, reducing metabolic stability compared to the target compound .
(b) 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine
  • Structure : Methylsulfonyl (SO₂Me) at C4 instead of trifluoromethoxy.
  • Reactivity : Methylsulfonyl is electron-withdrawing, altering electronic properties and reactivity pathways .

Trifluoromethyl/Trifluoromethoxy-Substituted Pyridines

(a) 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile (CAS: 1361852-29-0)
  • Structure: Trifluoromethyl (CF₃) at C6, cyano at C4.
  • Applications: Used in materials science; cyano group enables cross-coupling reactions.
(b) 2-(3-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine (CAS: 144320-18-3)
  • Structure : Bulky aryl groups at C2 and C5.
  • Applications: Potential use in optoelectronics due to extended conjugation.

Analytical and Pharmacological Data

Table 2: Physicochemical and Pharmacological Comparison
Compound (CAS) Molecular Weight Purity (%) Key Application Reference
2-(Chloromethyl)-3-methyl-4-(trifluoromethoxy)pyridine (127337-60-4) 285.68 ≥98.0 Anticancer intermediates
3-Methyl-4-(trifluoroethoxy)pyridine 209.15 N/A PPIs (e.g., Lansoprazole)
2-Chloro-3-(chloromethyl)pyridine (61494-55-1) 162.03 N/A Agrochemicals

Biological Activity

Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]- (CAS No. 128430-66-0) is a notable pyridine derivative that has been investigated for its potential biological applications, particularly in the synthesis of pharmaceutical intermediates and its antimicrobial properties.

  • Molecular Formula : C₉H₉ClF₃N₁O
  • Molecular Weight : 276.08 g/mol
  • IUPAC Name : 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

This compound features a chloromethyl group and a trifluoromethoxy group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. The incorporation of functional groups such as trifluoromethoxy has been shown to enhance the bioactivity of these compounds significantly. For instance, pyridine derivatives with similar functional groups have demonstrated substantial inhibitory effects against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study evaluated a series of pyridine-based azomethine scaffolds, revealing that compounds with trifluoromethoxy groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
    • The compound's structure allows for improved interactions with bacterial cell membranes, leading to increased permeability and subsequent bactericidal effects.
  • Pharmaceutical Applications :
    • Pyridine derivatives are often utilized as intermediates in the synthesis of various pharmaceutical agents. For example, this compound has been identified as an impurity in the synthesis of lansoprazole, a medication used to treat gastric ulcers . Its role in drug development highlights its relevance in medicinal chemistry.
  • Structure-Activity Relationship (SAR) :
    • Research indicates that modifications to the pyridine scaffold can lead to significant changes in biological activity. The addition of trifluoromethoxy groups has been linked to enhanced potency in inhibiting specific enzymes involved in bacterial metabolism .

Data Table: Biological Activities of Pyridine Derivatives

Compound NameStructure FeaturesAntimicrobial ActivityReference
Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-Chloromethyl and trifluoromethoxy groupsStrong inhibition against Gram-positive bacteria
Lansoprazole Impurity ESimilar pyridine scaffoldUsed in gastric ulcer treatment
3-(pyridine-3-yl)-2-oxazolidinoneFluorinated derivativesComparable efficacy to linezolid

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]pyridine, and how do reaction conditions influence yield?

  • Answer: The compound is typically synthesized via nucleophilic substitution or Williamson etherification. For example, trifluoroethanol can act as both solvent and reagent in nucleophilic displacement of nitro groups on pyridine derivatives (e.g., 2,3-dimethyl-4-nitropyridine-1-oxide), followed by rearrangement steps using acetic anhydride to yield intermediates . Reaction efficiency depends on alkali selection (e.g., K₂CO₃/KOH mixtures) and solvent polarity. Yields up to 71% are reported for analogous trifluoroethoxy-substituted pyridines .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Answer: Mass spectrometry (MS) with molecular ion peaks (e.g., m/z 220.1 [M+1] for related compounds) confirms molecular weight, while nuclear magnetic resonance (NMR) resolves substituent positions. For example, 19F^{19}\text{F}-NMR identifies trifluoromethoxy groups, and 1H^{1}\text{H}-NMR distinguishes chloromethyl (-CH₂Cl) and methyl (-CH₃) protons . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment.

Q. What safety precautions are critical when handling this compound in the lab?

  • Answer: The chloromethyl group (-CH₂Cl) poses alkylation risks, requiring gloves, goggles, and fume hoods. Trifluoromethoxy substituents may release toxic gases (e.g., HF) under hydrolysis; neutralization traps are advised. Always consult material safety data sheets (MSDS) for specific storage (e.g., inert atmosphere, -20°C) and disposal protocols .

Advanced Research Questions

Q. How can green chemistry metrics (e.g., E-factor, atom economy) be applied to optimize the synthesis of this compound?

  • Answer: Calculate atom economy (AE) using:
    AE=Molecular weight of productMolecular weights of reactants×100\text{AE} = \frac{\text{Molecular weight of product}}{\sum \text{Molecular weights of reactants}} \times 100

For a related pyridine derivative, AE was <100% due to by-products like acetic acid and salts . E-factor (environmental impact) is calculated as:
E-factor=Mass of wasteMass of product\text{E-factor} = \frac{\text{Mass of waste}}{\text{Mass of product}}

Strategies to reduce waste include catalytic recycling and solvent recovery .

Q. What mechanistic insights explain contradictions in yields between Williamson etherification and nucleophilic substitution routes?

  • Answer: Williamson reactions (e.g., ether formation using 2-(chloromethyl)pyridine intermediates) often suffer from steric hindrance due to bulky trifluoromethoxy groups, reducing yields. In contrast, nucleophilic substitution on activated pyridine oxides (e.g., nitro-to-oxy displacement) proceeds efficiently due to electron-withdrawing effects, enhancing reactivity . Competing side reactions (e.g., over-alkylation) must be controlled via stoichiometric precision.

Q. How does the compound’s stability under acidic/basic conditions impact its utility in drug discovery?

  • Answer: The chloromethyl group is prone to hydrolysis in aqueous bases, limiting its direct use in physiological environments. However, it serves as a key intermediate for prodrugs or covalent inhibitors. For example, it was used to synthesize N-aryl-N′-urea derivatives via oxime formation, demonstrating stability in anhydrous organic phases .

Q. What role does this compound play in designing kinase inhibitors or anticancer agents?

  • Answer: The trifluoromethoxy group enhances metabolic stability and membrane permeability in drug candidates. In one study, it was coupled with vanillin-derived ethers to create urea derivatives targeting tyrosine kinases, showing sub-micromolar IC₅₀ values in vitro . Structural analogs are also precursors to proton pump inhibitors (e.g., lansoprazole derivatives) .

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